Polythiazide

Übersicht

Beschreibung

Polythiazide is a thiazide diuretic primarily used in the management of hypertension and the treatment of edema. It functions by inhibiting the sodium-chloride symporter, which decreases solute reabsorption, leading to increased excretion of sodium, chloride, and water. This results in a reduction of blood pressure and alleviation of fluid retention .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Polythiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ringThe final product is obtained through purification and crystallization steps .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Polythiazide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiadiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Polythiazide functions by inhibiting the sodium-chloride symporter in the early distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This mechanism results in decreased blood volume and, consequently, lower blood pressure. The drug is particularly effective in patients with conditions that cause fluid retention, such as congestive heart failure and liver cirrhosis .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate a mean plasma half-life for absorption of approximately 1.2 hours and an elimination half-life that supports its extended action. About 25% of the drug is excreted unchanged in urine, which underscores its renal clearance .

Management of Hypertension

This compound is indicated for both monotherapy and adjunctive therapy in managing hypertension. It can enhance the effectiveness of other antihypertensive agents when used in combination. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound compared to placebo groups .

Treatment of Edema

The drug is effective in treating edema associated with:

- Congestive Heart Failure : this compound helps alleviate fluid overload.

- Hepatic Cirrhosis : It aids in managing fluid retention due to liver dysfunction.

- Corticosteroid Therapy : Patients receiving corticosteroids often experience edema, which can be managed with this compound.

- Renal Dysfunction : Conditions like nephrotic syndrome and acute glomerulonephritis respond well to treatment with this compound .

Case Study 1: Hypertension Management

A study involving 50 patients with essential hypertension showed that those treated with this compound experienced an average reduction in systolic blood pressure of 15 mmHg after 8 weeks of treatment. The study highlighted the drug's role as a first-line agent in hypertensive emergencies .

Case Study 2: Edema in Congestive Heart Failure

In a clinical trial involving patients with congestive heart failure, this compound was administered alongside standard therapy. Results indicated a significant decrease in body weight (average loss of 3 kg) and improved symptoms of dyspnea within two weeks of initiating treatment .

Comparative Efficacy

A comparative analysis between this compound and other diuretics such as sodium meralluride revealed that this compound achieved approximately 83.4% efficacy relative to meralluride in diuretic action, suggesting its competitive effectiveness among thiazides .

| Diuretic Agent | Efficacy (%) | Indications |

|---|---|---|

| This compound | 83.4 | Hypertension, Edema |

| Sodium Meralluride | 100 | Severe Edema |

| Chlorothiazide | 39.7 | Mild Edema, Hypertension |

Safety and Side Effects

This compound is generally well-tolerated; however, it may cause side effects such as hypokalemia, dizziness, and gastrointestinal disturbances. Monitoring electrolyte levels is crucial during treatment to prevent complications associated with electrolyte imbalances .

Wirkmechanismus

Polythiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition decreases the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The reduction in blood volume results in decreased blood pressure. Additionally, this compound may act on carbonic anhydrases in smooth muscle or the large-conductance calcium-activated potassium channel, contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

- Hydrochlorothiazide

- Chlorothiazide

- Bendroflumethiazide

- Indapamide

- Metolazone

- Chlorthalidone

Polythiazide’s distinct chemical structure and pharmacokinetic properties make it a valuable compound in the treatment of hypertension and edema, as well as a useful tool in scientific research.

Biologische Aktivität

Polythiazide, a thiazide diuretic, is primarily utilized in the management of hypertension and edema associated with various medical conditions such as congestive heart failure and renal dysfunction. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical applications, and potential side effects based on diverse research findings.

This compound exerts its diuretic effects by inhibiting the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron. The inhibition occurs through two primary mechanisms:

- Competitive Inhibition : this compound competes with chloride ions for binding at the NCC site, effectively blocking chloride reabsorption.

- Conformational Stabilization : It prevents the isomerization of NCC from an outward-facing to an inward-facing conformation, thereby disrupting its transport cycle .

These actions lead to increased excretion of sodium and chloride, resulting in enhanced diuresis and lower blood pressure.

Clinical Applications

This compound is indicated for several clinical conditions:

- Hypertension Management : It can be used alone or in combination with other antihypertensive agents to control high blood pressure.

- Edema Treatment : Effective in managing edema associated with congestive heart failure, hepatic cirrhosis, and certain renal disorders such as nephrotic syndrome .

Efficacy and Safety

A study comparing this compound with other diuretics found that its diuretic efficacy was approximately 83.4% that of sodium meralluride, indicating comparable effectiveness in promoting diuresis . However, thiazides, including this compound, have been associated with metabolic side effects such as impaired glucose tolerance and new-onset diabetes mellitus .

Side Effects

Common side effects include:

- Electrolyte Imbalance : Hypokalemia (low potassium levels) is a significant risk due to increased potassium excretion.

- Hyperuricemia : Increased uric acid levels may precipitate gout in susceptible individuals.

- Photosensitivity : Some patients may experience skin reactions upon exposure to sunlight .

Case Studies

- Knee Replacement Surgery and Thiazides : A retrospective cohort study demonstrated that patients on thiazides had a higher cumulative incidence of knee replacement surgery compared to those on loop diuretics. The hazard ratio for knee replacement was 1.26 for thiazide users, suggesting a potential link between thiazide use and surgical intervention for osteoarthritis-related issues .

- Kidney Function Impairment : In patients with chronic kidney disease, careful monitoring is required as this compound can exacerbate renal impairment. Regular kidney function tests are recommended during therapy to prevent complications .

Data Overview

The following table summarizes key findings related to the biological activity and clinical implications of this compound:

| Aspect | Detail |

|---|---|

| Mechanism of Action | Inhibits NCC via competitive binding and conformational stabilization |

| Primary Uses | Hypertension management; treatment of edema from heart failure, cirrhosis, renal dysfunction |

| Common Side Effects | Hypokalemia, hyperuricemia, photosensitivity |

| Efficacy Comparison | 83.4% efficacy relative to sodium meralluride |

| Clinical Monitoring | Regular kidney function tests recommended; watch for electrolyte imbalances |

Eigenschaften

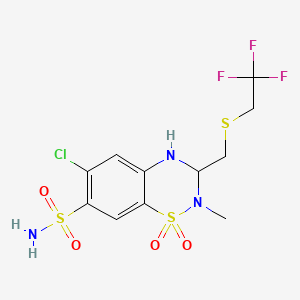

IUPAC Name |

6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWJCABXYDINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O4S3 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

346-18-9 | |

| Record name | Polythiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025939 | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like polythiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of polythiazide may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/, GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/, BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for POLYTHIAZIDE (8 total), please visit the HSDB record page. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |

CAS No. |

346-18-9, 96783-10-7 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | polythiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polythiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36780APV5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWY93BD8RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Polythiazide, a benzothiadiazine diuretic, primarily acts on the distal convoluted tubule in the kidneys [, ]. It inhibits the sodium-chloride cotransporter (NCC) [, ], which is responsible for reabsorbing sodium and chloride ions from the filtrate back into the bloodstream. By blocking this transporter, this compound increases the excretion of sodium, chloride, and water, leading to a diuretic effect [, , ].

A: While this compound is considered a thiazide-like diuretic, it exhibits a relatively weaker kaliuretic effect compared to other thiazides []. This means it causes a smaller increase in potassium excretion relative to its natriuretic effect [].

A: The antihypertensive activity of this compound is primarily attributed to its diuretic action, which reduces blood volume [, , ]. Additionally, prolonged treatment with this compound has been shown to decrease peripheral resistance, further contributing to blood pressure reduction [].

ANone: The molecular formula of this compound is C11H13ClF3N3O4S3, and its molecular weight is 439.9 g/mol.

A: Research suggests that this compound is a highly potent diuretic, considerably more potent than Chlorothiazide []. Studies in rats indicate that this compound's natriuretic effect is ten times greater than Trichlormethiazide []. This difference in potency can be attributed to structural variations within the benzothiadiazine class, affecting their interaction with the NCC target.

A: Yes, studies have shown that formulating this compound with powdered solutions in polyethylene glycol 400, along with excipients like microcrystalline cellulose and silica, significantly improves its dissolution rate compared to conventional tablet formulations [].

A: this compound is known for its prolonged duration of action, lasting up to 24-36 hours [, ]. This extended duration is attributed to its pharmacokinetic properties, including a long elimination half-life of approximately 25.7 hours [].

A: Following oral administration, this compound is absorbed into the bloodstream []. It has a mean absorption half-life of 1.2 hours []. Around 25% of the drug is excreted unchanged in the urine, while the remaining portion undergoes metabolism [].

A: Yes, this compound exhibits a high degree of binding to plasma proteins []. This binding contributes to its lower renal clearance compared to other benzothiadiazines [].

A: Yes, numerous clinical studies have demonstrated the effectiveness of this compound in lowering blood pressure in hypertensive patients [, , , , , ]. These studies involved both monotherapy with this compound and combination therapies with other antihypertensive agents like Prazosin.

A: While the provided research doesn't elaborate on specific toxicological studies, one study in rats noted a decrease in serum potassium levels in animals receiving this compound in their diet []. This finding highlights the potential for electrolyte imbalances with this compound treatment, a common concern with diuretic therapy.

A: Several analytical methods have been developed and validated for the quantification of this compound. These include: * High-performance liquid chromatography (HPLC): HPLC methods, often coupled with UV detection, have been widely used for the analysis of this compound in pharmaceutical formulations and biological samples [, , , , ]. * Gas chromatography-mass spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the detection of this compound and its metabolites in urine samples []. * Spectrophotometry: Spectrophotometric methods, utilizing reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH), have also been explored for the determination of this compound in dosage forms [].

A: Yes, the formulation of this compound tablets significantly impacts its dissolution rate. Tablets prepared with powdered solutions of this compound in polyethylene glycol 400, along with excipients, exhibit a faster dissolution rate compared to commercially available formulations [].

ANone: Yes, several other thiazide and thiazide-like diuretics are available, including Hydrochlorothiazide, Chlorthalidone, and Indapamide. The choice of diuretic depends on various factors such as the patient's specific condition, desired duration of action, and potential side effects.

A: Several studies directly compared the efficacy and tolerability of this compound with other diuretics: * A study found no significant difference in weight loss between this compound and Hydrochlorothiazide in patients with congestive heart failure, despite this compound's longer duration of action []. * Another study indicated that this compound's diuretic effect was comparable to sodium meralluride, a mercurial diuretic, in patients with edema []. * Research on exchangeable sodium levels in patients with edema found no significant difference in the diuretic effect of this compound and Quinethazone [].

A: this compound was introduced in the early 1960s as a potent, long-acting diuretic and antihypertensive agent [, , ]. Its development stemmed from the search for more potent and longer-lasting alternatives to Chlorothiazide, the first clinically used thiazide diuretic.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.